molecular formula C17H34ClNO2 B11830974 (1R,2R)-2-Aminocyclohexadecanecarboxylic acid hydrochloride

(1R,2R)-2-Aminocyclohexadecanecarboxylic acid hydrochloride

Katalognummer: B11830974
Molekulargewicht: 319.9 g/mol
InChI-Schlüssel: HJFWAYJSTDANHU-QNBGGDODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride is a chiral amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride typically involves the following steps:

    Cyclization: The cyclization of a suitable precursor to form the cyclopentane ring.

    Amination: Introduction of the amino group at the desired position.

    Resolution: Separation of the desired (1R,2R) enantiomer from the racemic mixture.

    Hydrochloride Formation: Conversion of the free amino acid to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or other oxidized form.

    Reduction: Reduction of any oxidized forms back to the amino group.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,2S)-2-aminocyclopentanecarboxylic acid: The enantiomer of the compound, with different biological activity.

    Cyclopentane derivatives: Other cyclopentane-based amino acids with varying functional groups.

Uniqueness

(1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds.

Eigenschaften

Molekularformel

C17H34ClNO2

Molekulargewicht

319.9 g/mol

IUPAC-Name

(1R,2R)-2-aminocyclohexadecane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H33NO2.ClH/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(16)17(19)20;/h15-16H,1-14,18H2,(H,19,20);1H/t15-,16-;/m1./s1

InChI-Schlüssel

HJFWAYJSTDANHU-QNBGGDODSA-N

Isomerische SMILES

C1CCCCCCC[C@H]([C@@H](CCCCCC1)C(=O)O)N.Cl

Kanonische SMILES

C1CCCCCCCC(C(CCCCCC1)C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.